2-(2-ethoxybenzylidene)malononitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-ethoxyphenyl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-2-15-12-6-4-3-5-11(12)7-10(8-13)9-14/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJPCUHAXSZEBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C(C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60306434 | |
| Record name | 2-(2-ethoxybenzylidene)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60306434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2826-31-5 | |
| Record name | 2-[(2-Ethoxyphenyl)methylene]propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2826-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 176362 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002826315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC176362 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176362 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-ethoxybenzylidene)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60306434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Ethoxybenzylidene)malononitrile is typically synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of benzaldehyde with malononitrile in the presence of a base catalyst. The reaction is carried out in an organic solvent such as ethyl acetate, and the catalyst can be a solid base like Ti-Al-Mg hydrotalcite. The reaction conditions include a temperature of around 60°C and a catalyst loading of 2.5 x 10^-4 g/cm^3. The process is considered green and efficient, with high selectivity and conversion rates .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of solid catalysts like hydrotalcites ensures eco-friendly and efficient production. The reaction parameters are optimized to achieve maximum yield and purity, making the process suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxybenzylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the ethoxy group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Organic Electronics
Research indicates that derivatives of benzylidene malononitriles, including 2-(2-ethoxybenzylidene)malononitrile, are being explored for their potential applications in organic electronics . These compounds can be utilized in organic light-emitting diodes (OLEDs) due to their photophysical properties, which allow for efficient light emission and charge transport.
Several studies have documented the biological activities of this compound:
- Anti-Melanogenic Properties : This compound has shown promise in inhibiting melanin production in melanocytes, suggesting potential applications in skin whitening products. It inhibits tyrosinase, a key enzyme in melanin synthesis, making it a candidate for cosmetic formulations aimed at reducing hyperpigmentation .
- Antioxidant Activity : The compound exhibits antioxidant properties that may help mitigate oxidative stress-related diseases. This is particularly relevant in developing therapeutic agents for conditions linked to oxidative damage.
Material Science
The unique chemical structure of this compound enhances its solubility and reactivity compared to other derivatives. This characteristic makes it suitable for applications in the development of new materials with specific electronic or optical properties.
Comparative Analysis with Related Compounds
The following table summarizes some structurally similar compounds to this compound and their unique features:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-(3-nitrobenzylidene)malononitrile | Contains a nitro group instead of an ethoxy group | Exhibits different biological activity profiles |
| 2-(3,4-dihydroxybenzylidene)malononitrile | Hydroxyl groups provide additional reactivity | Enhanced antioxidant properties |
| 2-benzylidenemalononitrile | Lacks ethoxy substitution; simpler structure | Often used as a benchmark compound for comparisons |
| 2-(4-methylbenzylidene)malononitrile | Methyl substitution alters electronic properties | Potentially different pharmacokinetic behavior |
Case Study 1: Anti-Melanogenic Activity
A study synthesized various 2-(substituted benzylidene)malononitrile derivatives to evaluate their anti-melanogenic effects. Among these, 2-(3,4-dihydroxybenzylidene)malononitrile (BMN11) exhibited the strongest inhibitory activity against tyrosinase, significantly reducing melanin production without cytotoxic effects on human skin models . This highlights the potential of this compound as a safer alternative to traditional skin lightening agents.
Case Study 2: Organic Electronics
In another investigation focused on organic electronics, researchers demonstrated that incorporating benzylidene malononitriles into OLEDs resulted in improved device performance due to their high luminescence efficiency and stability under operational conditions. This suggests that compounds like this compound could play a crucial role in advancing organic semiconductor technologies.
Mechanism of Action
The mechanism of action of 2-(2-ethoxybenzylidene)malononitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or proteins, affecting various biochemical processes. For example, it has been shown to inhibit epidermal growth factor tyrosine kinase, which plays a role in cell signaling and growth .
Comparison with Similar Compounds
Key Findings :
- Electron-withdrawing groups (EWGs) (e.g., NO₂, CF₃) accelerate reactions by stabilizing the intermediate through resonance, achieving >95% yields in 5 minutes .
- Electron-donating groups (EDGs) (e.g., OCH₃, CH₃) require longer reaction times (12–15 minutes) but still yield >95% under optimized conditions .
- Steric hindrance from ortho substituents (e.g., 2-CH₃, 2-OCH₃) slightly slows reactions compared to para analogs .
The ethoxy group in 2-(2-ethoxybenzylidene)malononitrile, being an EDG at the ortho position, likely follows this trend, requiring moderate reaction times with high yields.
Electronic and Physical Properties
Substituents modulate electronic properties (e.g., HOMO-LUMO gaps) and physical characteristics:
Key Insights :
- EWGs (e.g., NO₂) lower LUMO energy, enhancing electrophilicity for charge-transfer applications .
- EDGs (e.g., OCH₃, N(CH₃)₂) raise HOMO energy, improving hole-transport properties in organic electronics .
- The ethoxy group in the target compound may exhibit intermediate electronic behavior, balancing solubility (due to polar OCH₂CH₃) and conjugation.
Biological Activity
2-(2-Ethoxybenzylidene)malononitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound this compound features an ethoxy substitution that influences its solubility and biological activity compared to other malononitrile derivatives. The basic structure can be represented as follows:
Research indicates that compounds in the malononitrile family often exhibit various mechanisms of action, including:
- Tyrosinase Inhibition : Similar compounds have shown efficacy in inhibiting tyrosinase, an enzyme crucial in the melanin biosynthesis pathway. This inhibition could lead to applications in treating hyperpigmentation disorders .
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties, suggesting potential use as antibacterial agents .
- Anti-proliferative Effects : There is evidence that certain malononitrile derivatives can inhibit cell proliferation in cancer models, indicating their potential as anti-cancer agents .
Tyrosinase Inhibition Studies
A study focused on synthesizing various 2-(substituted benzylidene)malononitrile derivatives, including this compound, showed promising results in inhibiting tyrosinase activity. The compound demonstrated significant inhibition compared to standard controls like kojic acid. The mechanism involved binding interactions with specific residues in the tyrosinase enzyme, leading to reduced melanin production without cytotoxic effects on human skin models .
Antimicrobial Properties
In vitro studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. The compound's effectiveness was assessed through standard disk diffusion methods, revealing zones of inhibition comparable to known antibiotics .
Cosmetic Applications
Given its tyrosinase inhibitory properties, this compound has potential applications in cosmetic formulations aimed at reducing hyperpigmentation. Its safety profile, as indicated by lack of cytotoxicity in cell models, supports its use in topical applications .
Antimicrobial Formulations
The antimicrobial properties suggest that this compound could be incorporated into formulations for treating skin infections or as a preservative in cosmetic products. Further research is needed to explore these applications fully.
Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 2-(2-ethoxybenzylidene)malononitrile and its derivatives?
The compound is typically synthesized via Knoevenagel condensation , where malononitrile reacts with a substituted aldehyde (e.g., 2-ethoxybenzaldehyde) under basic conditions. Key parameters include:
- Catalyst selection : Piperidine or pyridine derivatives are commonly used to deprotonate malononitrile and drive the reaction .
- Solvent optimization : Ethanol or THF is preferred for solubility and reaction efficiency .
- Temperature control : Reactions are often conducted at reflux (70–80°C) to achieve high yields . Example: A 68% yield was reported using ethanol and phosphorus pentoxide as a catalyst .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- IR spectroscopy : Identifies nitrile (C≡N) stretches (~2200 cm⁻¹) and conjugated C=O/C=C bonds .
- NMR : ¹H/¹³C NMR resolves ethoxy, aromatic, and vinylic protons, with shifts at δ 1.4–1.6 ppm (ethoxy CH₃) and δ 8.0–8.5 ppm (aromatic protons) .
- X-ray crystallography : Confirms planar geometry and intermolecular interactions (e.g., C–H···N hydrogen bonds) .
Q. What preliminary biological screening data exist for this compound?
Derivatives of 2-(arylidene)malononitrile exhibit cytochrome P450 inhibition (e.g., CYP1A2, IC₅₀ < 10 µM) due to electron-withdrawing nitrile groups enhancing binding affinity . Preliminary cytotoxicity assays against carcinoma cells (e.g., HeLa) show moderate activity, with IC₅₀ values in the 20–50 µM range .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?
DFT studies reveal:
- Charge transfer transitions : The ethoxy group donates electron density to the malononitrile core, enhancing polarizability (λₘₐₐ ≈ 450 nm) .
- Frontier molecular orbitals : HOMO-LUMO gaps (~3.5 eV) correlate with nonlinear optical (NLO) properties, making the compound suitable for optoelectronic applications .
- Solvent effects : Polar solvents stabilize the excited state, increasing fluorescence quantum yield .
Q. What strategies optimize the compound’s nonlinear optical (NLO) performance?
- π-Conjugation extension : Introducing fused aromatic rings (e.g., thiophene or indacenodithiophene) lowers HOMO-LUMO gaps, enhancing second-harmonic generation (SHG) efficiency .
- Substituent engineering : Electron-donating groups (e.g., methoxy) at the benzylidene position improve intramolecular charge transfer (ICT) .
- Crystallographic alignment : Non-centrosymmetric crystal packing (e.g., P2₁ space group) maximizes NLO response .
Q. How do structural modifications impact enzyme inhibition selectivity?
- Substituent position : 2-Ethoxy groups on the benzylidene moiety enhance CYP1A2 selectivity over CYP3A4 due to steric complementarity with the enzyme’s active site .
- Nitrile vs. carbonyl groups : Replacing malononitrile with diketones reduces inhibition potency, highlighting the role of nitriles in hydrogen bonding .
- Meta vs. para substitution : Meta-substituted derivatives show 3x higher inhibition of CYP2C19 compared to para analogs .
Methodological Considerations
- Contradictions in synthesis : Some protocols use phosphorus pentoxide , while others rely on amine bases . Comparative studies suggest amine bases improve reproducibility for air-sensitive substrates.
- Computational validation : Always cross-validate DFT results with experimental UV-Vis and XRD data to account for solvent/solid-state discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
